molecular formula C12H8F6O4 B1653052 Bis(2,2,2-trifluoroethyl) benzene-1,4-dicarboxylate CAS No. 171117-13-8

Bis(2,2,2-trifluoroethyl) benzene-1,4-dicarboxylate

Cat. No. B1653052
CAS RN: 171117-13-8
M. Wt: 330.18
InChI Key: ZHFJNGPLSHPUSW-UHFFFAOYSA-N
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Description

Bis(2,2,2-trifluoroethyl) benzene-1,4-dicarboxylate, commonly known as TFB, is an organic compound that has gained significant attention in the field of scientific research. It is a colorless, crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane. TFB has been extensively studied for its potential applications in various fields, including materials science, pharmaceuticals, and biochemistry.

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of Bis(2,2,2-trifluoroethyl) benzene-1,4-dicarboxylate, focusing on six unique applications:

Lithium-Ion Battery Performance Enhancement

This compound is used as an electrolyte additive in the battery industry to enhance the performance and stability of lithium-ion batteries. It is particularly effective in high-temperature and high-voltage applications due to its remarkable thermal and electrochemical stability .

Reduction of Self-Discharge in Li-S Cells

It has been applied to diminish self-discharge in Li-S cells, which can have both low- and high-sulfur-loading sulfur cathodes .

Horner-Wadsworth-Emmons Reactions

The compound has been utilized in Horner-Wadsworth-Emmons reactions for the formation of E- and Z-unsaturated enones, making the synthesis of geometric isomers possible through similar reactions .

Synthesis of Dialkyl and Cyclic H-phosphonates

A microwave-assisted synthesis method using this compound enables the synthesis of various cyclic H-phosphonates and hetero-substituted dialkyl H-phosphonates under non-inert and additive-free conditions .

Organic Synthesis

While not directly related to Bis(2,2,2-trifluoroethyl) benzene-1,4-dicarboxylate, its related compound (2,2,2-Trifluoroethyl)benzene is used in organic synthesis for various chemical reactions and processes .

Chemical Properties Research

Research into the chemical properties such as density, melting point, boiling point, structure, formula, molecular weight etc., of (2,2,2-Trifluoroethyl)benzene provides valuable information for further applications .

properties

IUPAC Name

bis(2,2,2-trifluoroethyl) benzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F6O4/c13-11(14,15)5-21-9(19)7-1-2-8(4-3-7)10(20)22-6-12(16,17)18/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFJNGPLSHPUSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC(F)(F)F)C(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70712123
Record name Bis(2,2,2-trifluoroethyl) benzene-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70712123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

171117-13-8
Record name Bis(2,2,2-trifluoroethyl) benzene-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70712123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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